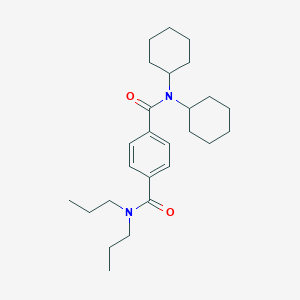![molecular formula C22H15BrFN3S2 B11542663 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11542663.png)
4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ブロモフェニル)-2-[5-(4-フルオロフェニル)-3-(チオフェン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-1,3-チアゾールは、ブロモフェニル、フルオロフェニル、チオフェン、ピラゾール、チアゾールなどの複数の官能基を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
4-(4-ブロモフェニル)-2-[5-(4-フルオロフェニル)-3-(チオフェン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-1,3-チアゾールの合成は、通常、複数段階の有機反応を伴います。このプロセスは、4-ブロモフェニルおよび4-フルオロフェニル誘導体などの中間体の調製から始まり、環化反応によってピラゾール環とチアゾール環が形成されます。一般的な試薬と条件には以下が含まれます。
臭素化およびフッ素化: 芳香環にハロゲン原子を導入するために、臭素およびフッ素源を使用します。
環化: ピラゾール形成のためのヒドラジンやチアゾール形成のための硫黄源などの環化剤を使用します。
触媒: カップリング反応を促進するために、パラジウムや銅などの触媒を使用します。
工業生産方法
この化合物の工業生産には、収率、純度、コスト効率を最適化して、実験室規模の合成方法を拡大することが含まれる場合があります。連続フロー化学や自動合成などの技術を使用して、効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-bromophenyl and 4-fluorophenyl derivatives, followed by the formation of the pyrazole and thiazole rings through cyclization reactions. Common reagents and conditions include:
Bromination and Fluorination: Using bromine and fluorine sources to introduce halogen atoms into the aromatic rings.
Cyclization: Employing cyclization agents like hydrazine for pyrazole formation and sulfur sources for thiazole formation.
Catalysts: Utilizing catalysts such as palladium or copper to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
反応の種類
4-(4-ブロモフェニル)-2-[5-(4-フルオロフェニル)-3-(チオフェン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-1,3-チアゾールは、次のようなさまざまな化学反応を起こすことができます。
酸化: チオフェン環またはピラゾール環を酸化形に変換します。
還元: ブロモフェニル基またはフルオロフェニル基を還元します。
置換: 求核置換反応または求電子置換反応によって、ハロゲン原子を他の官能基で置換することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: グリニャール試薬や有機リチウム化合物など。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成され、置換反応により芳香環に新しい官能基が導入される可能性があります。
科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。複数の官能基があるため、さまざまな化学的修飾が可能であり、有機合成において貴重な存在となります。
生物学および医学
生物学および医学では、この化合物の誘導体は、抗菌性、抗炎症性、または抗がん性などの生物活性を持つ可能性があります。研究者は、生物学的標的との相互作用を研究して、新しい治療薬を開発しています。
産業
産業では、この化合物は、その独自の構造的特徴により、ポリマーや電子デバイスなどの高度な材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or electronic devices, due to its unique structural features.
作用機序
4-(4-ブロモフェニル)-2-[5-(4-フルオロフェニル)-3-(チオフェン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-1,3-チアゾールの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に結合して、結合相互作用によってその活性を調節する可能性があります。関与する経路には、酵素活性の阻害、受容体拮抗作用、シグナル伝達経路の調節などがあります。
類似化合物との比較
類似化合物
- 4-(4-ブロモフェニル)-2-[5-(4-クロロフェニル)-3-(チオフェン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-1,3-チアゾール
- 4-(4-ブロモフェニル)-2-[5-(4-メチルフェニル)-3-(チオフェン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-1,3-チアゾール
独自性
類似化合物と比較して、4-(4-ブロモフェニル)-2-[5-(4-フルオロフェニル)-3-(チオフェン-2-イル)-4,5-ジヒドロ-1H-ピラゾール-1-イル]-1,3-チアゾールは、臭素原子とフッ素原子の両方が存在するため、反応性、生物活性、物理的特性に影響を与え、独自の特性を示す可能性があります。
特性
分子式 |
C22H15BrFN3S2 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
4-(4-bromophenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C22H15BrFN3S2/c23-16-7-3-14(4-8-16)19-13-29-22(25-19)27-20(15-5-9-17(24)10-6-15)12-18(26-27)21-2-1-11-28-21/h1-11,13,20H,12H2 |
InChIキー |
FOEMLJKIYXEYFC-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11542581.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)


![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
